molecular formula C11H7NO2 B8378683 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione

4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione

Cat. No.: B8378683
M. Wt: 185.18 g/mol
InChI Key: WSPNVVPZWSGCRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione is a heterofused tricyclic compound that serves as a privileged scaffold in modern medicinal chemistry, particularly in the design of novel multitarget anticoagulant agents . Its key research value lies in its role as a core template for developing hybrid molecules that act as dual inhibitors of key blood coagulation factors, Factor Xa (FXa) and Factor XIa (FXIa) . Inhibiting FXa, a central enzyme in the coagulation cascade, reduces thrombin formation, while targeting FXIa suppresses thrombosis with a potentially limited effect on normal hemostasis, thereby offering a promising strategy to reduce bleeding risks associated with traditional anticoagulant therapy . Researchers functionalize the active carbonyl group of this dihydropyrroloquinolinedione core to create hybrid structures, often integrating pharmacophores like thiazole or rhodanine via hydrazine linkers, to enhance binding to the S1 and S4 pockets of FXa and the S1, S1', and S2' pockets of FXIa . Beyond coagulation, the broader class of pyrroloquinoline derivatives demonstrates a plethora of biological activities, including antibacterial, anticancer, and anti-inflammatory effects, underscoring the versatility of this scaffold in drug discovery . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione

InChI

InChI=1S/C11H7NO2/c13-10-8-5-1-3-7-4-2-6-12(9(7)8)11(10)14/h1-5H,6H2

InChI Key

WSPNVVPZWSGCRA-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C3N1C(=O)C(=O)C3=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4h Pyrrolo 3,2,1 Ij Quinoline 1,2 Diones

Classical and Modified Stolle Reaction Approaches

The Stolle reaction is a classical and effective method for the synthesis of indoles and related heterocyclic systems. Its application to the synthesis of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones involves the reaction of a secondary amine, specifically a 1,2-dihydroquinoline (B8789712) or 1,2,3,4-tetrahydroquinoline, with oxalyl chloride, followed by an intramolecular Friedel-Crafts acylation.

Optimization of Reaction Conditions and Reagents

The efficiency of the Stolle reaction for the synthesis of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones is highly dependent on the reaction conditions and the choice of reagents. Research has demonstrated that side reactions, such as the formation of oxalic diamides, can be minimized, and yields can be significantly improved by using the hydrochlorides of the quinoline (B57606) precursors instead of the free bases. This modification enhances the reaction's selectivity towards the desired product. researchgate.net

The choice of solvent also plays a crucial role in the reaction rate. The intramolecular cyclization step is influenced by the solvent's polarity and boiling point. A systematic study has shown that the reaction time can be significantly reduced by using higher boiling point solvents. researchgate.net For instance, the reaction proceeds much faster in toluene (B28343) compared to methylene (B1212753) chloride. researchgate.net

Effect of Solvent on Stolle Reaction Time

SolventReaction Time
Methylene Chloride1.5 - 2 hours
Carbon Tetrachloride40 - 50 minutes
Toluene20 - 30 minutes

Furthermore, it has been observed that a two-stage modification of the Stolle method does not offer any significant advantages over the classical one-pot approach where the substrates directly interact with oxalyl chloride. researchgate.net

Influence of Substituted Quinoline Precursors

The nature and position of substituents on the quinoline precursor can influence the course of the Stolle reaction and the properties of the resulting 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. Studies have been conducted using a series of substituted 2,2,4-trimethyl-1,2-dihydroquinolines and their tetrahydro analogues. researchgate.net

A key finding is that various functional groups on the aromatic ring of the quinoline precursor are well-tolerated under the Stolle reaction conditions. For example, the presence of methoxy, benzyloxy, acyloxy, and even free hydroxy groups does not interfere with the acylation and subsequent cyclization steps. researchgate.net This tolerance allows for the synthesis of a diverse range of substituted 4,4,6-trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. researchgate.net

Specifically, in the case of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline, the acylation with oxalyl chloride and the subsequent cyclization occur selectively at the secondary amine of the hydroquinoline ring, leaving the hydroxyl group intact. researchgate.net This chemoselectivity is a valuable feature for the synthesis of functionalized pyrroloquinolinediones that can be further modified. The use of halogenated precursors, such as those with bromine or iodine substituents, has also been successful in producing the corresponding halogenated 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. nih.gov

Tolerated Substituents on Quinoline Precursors in Stolle Reaction

Substituent GroupPosition on Quinoline RingOutcome
Methoxy8Successful cyclization
Benzyloxy8Successful cyclization
Acyloxy8Successful cyclization
Hydroxy6Selective reaction at the amine, hydroxyl group remains
Bromo8Successful synthesis of 8-bromo derivative
Iodo8Successful synthesis of 8-iodo derivative

Cyclization Reactions in Pyrrolo[3,2,1-ij]quinoline-1,2-dione Synthesis

Beyond the classical Stolle reaction, other cyclization strategies have been explored for the construction of the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core. These alternative methods offer different pathways to access this heterocyclic system, sometimes with improved efficiency or substrate scope.

Intramolecular Friedel–Crafts Alkylation Analogues

An expedient method for the synthesis of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones involves an intramolecular Friedel-Crafts (IMFC) cyclization protocol. scispace.com This approach utilizes N-cinnamylisatin derivatives as precursors, which undergo cyclization in the presence of a strong acid catalyst such as polyphosphoric acid (PPA). scispace.com Despite the presence of an electron-withdrawing carbonyl group on the isatin (B1672199) moiety, which deactivates the benzene (B151609) ring, the IMFC reaction proceeds to give the desired pyrrolo[3,2,1-ij]quinoline-1,2-diones in moderate to good yields. scispace.com

The starting N-cinnamylisatin derivatives can be readily prepared from the reaction of Morita–Baylis–Hillman (MBH) bromides with isatins in the presence of a base like potassium carbonate. scispace.com The subsequent IMFC reaction in PPA at elevated temperatures leads to the formation of the tricyclic dione (B5365651) system diastereoselectively. scispace.com

While not leading to the 1,2-dione, a related indium(III)-catalyzed intramolecular Friedel-Crafts annulation has been successfully employed for the efficient synthesis of pyrrolo[3,2,1-ij]quinolin-4-ones. nih.govrsc.org This demonstrates the utility of intramolecular Friedel-Crafts type reactions in constructing the broader pyrrolo[3,2,1-ij]quinoline framework. nih.govrsc.org

Intramolecular Friedel-Crafts Cyclization for Pyrrolo[3,2,1-ij]quinoline-1,2-diones

PrecursorCatalyst/ReagentProductYield
N-cinnamylisatinPolyphosphoric Acid (PPA)This compoundGood to Moderate

Condensation Reactions for Derivatization

The 1,2-dione functionality in this compound is a versatile handle for further chemical modifications. The carbonyl groups are susceptible to condensation reactions with various nucleophiles, allowing for the synthesis of a wide range of derivatives with potentially interesting biological activities.

Reactions with Thiosemicarbazide (B42300) and Analogues

The reaction of dicarbonyl compounds with thiosemicarbazide and its analogues is a well-established method for the synthesis of various heterocyclic systems containing nitrogen and sulfur. While direct studies on the reaction of this compound with thiosemicarbazide are not extensively documented, the reactivity can be inferred from reactions with analogous compounds.

For instance, 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones have been successfully condensed with rhodanine (B49660) and 2-thioxoimidazolidin-4-one, which are structurally related to thiosemicarbazide, to produce hybrid tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones. nih.gov These reactions are typically carried out under reflux in an acidic medium, such as acetic acid, often in the presence of a catalyst like sodium acetate. nih.gov

The general reaction of thiosemicarbazide with dicarbonyl compounds involves the initial formation of a thiosemicarbazone at one of the carbonyl groups, which can then undergo further intramolecular cyclization depending on the reaction conditions and the structure of the dione. This type of condensation provides a straightforward route to novel, more complex heterocyclic systems derived from the this compound scaffold. The synthesis of various quinoline-based thiosemicarbazide derivatives from different starting materials further highlights the synthetic utility of this class of reactions in medicinal chemistry. nih.govnih.gov

Coupling with Rhodanine and its Derivatives

The Knoevenagel condensation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with rhodanine and its derivatives represents a key strategy for the synthesis of novel hybrid molecules with potential biological activities. nih.govnih.gov This reaction typically involves refluxing the pyrroloquinolinedione with a rhodanine derivative in acetic acid in the presence of a catalyst such as freshly melted sodium acetate. nih.gov The resulting products are hybrid tetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones. nih.gov

The design of these hybrid molecules is often guided by the principle of combining pharmacophore groups to create multimodal structures that can interact with multiple biological targets. nih.govnih.gov For instance, the tetrahydroquinoline moiety is known to inhibit coagulation factors Xa and XIa, while the rhodanine fragment has shown activity against factor VIII. nih.gov By coupling these two fragments, researchers aim to develop new anticoagulant agents with improved therapeutic profiles. nih.govnih.gov

Structural modifications can be introduced at various positions of the tetrahydroquinoline and rhodanine fragments to optimize the biological activity of the resulting hybrid compounds. nih.gov For example, substituents can be varied at positions 2, 4, and 6 of the tetrahydroquinoline core. nih.gov Additionally, the amino group of the rhodanine fragment can be alkylated, or the rhodanine moiety itself can be replaced with other heterocyclic systems like 2-thioxoimidazolidin-4-one. nih.gov

In vitro testing of these synthesized derivatives has demonstrated their potential as inhibitors of coagulation factors. nih.govnih.gov Some compounds have shown inhibitory activity against both factor Xa and factor XIa, while others have exhibited selective inhibition of either factor Xa or factor XIa. nih.govnih.gov These findings underscore the potential of this synthetic approach for the development of new anticoagulant drugs. nih.gov

Table 1: Examples of Rhodanine Derivatives Used in Coupling Reactions

Rhodanine DerivativeResulting Hybrid Compound ClassReference
RhodanineTetrahydropyrrolo[3,2,1-ij]quinolin-1-ylidene-2-thioxothiazolidin-4-ones nih.gov
2-Thioxoimidazolidin-4-one2-Thioxoimidazolidin-4-one substituted pyrroloquinolines nih.gov

Condensations involving Arylamines and H-Tryptamines

The condensation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with arylamines and H-tryptamines is a valuable method for synthesizing novel derivatives with potential as factor Xa inhibitors. researchgate.net These reactions typically proceed by targeting the β-carbonyl group of the pyrroloquinolinedione scaffold. researchgate.net The resulting products are characterized by the incorporation of the arylamine or tryptamine (B22526) moiety into the tricyclic system.

The primary motivation for these synthetic efforts is the development of new anticoagulants. researchgate.net Factor Xa plays a crucial role in the blood coagulation cascade, making it an attractive target for the design of inhibitors. researchgate.net By functionalizing the pyrrolo[3,2,1-ij]quinoline-1,2-dione core with different arylamine and tryptamine substituents, researchers can explore the structure-activity relationships and identify compounds with potent inhibitory activity.

Molecular docking studies are often employed in conjunction with synthesis to predict the binding interactions of the designed molecules with the active site of factor Xa. researchgate.net This computational approach aids in the rational design of new derivatives with enhanced inhibitory potential. Several promising factor Xa inhibitors with IC50 values in the micromolar range have been discovered through this combined synthetic and computational strategy. researchgate.net

Aldol (B89426) Condensation Strategies

Aldol condensation is a versatile tool for the functionalization of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones, enabling the synthesis of a diverse range of derivatives. researchgate.net This reaction involves the condensation of the pyrroloquinolinedione with various carbonyl compounds, such as aryl methyl ketones and 3-acetylcoumarins. researchgate.netresearchgate.net

For instance, the aldol condensation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with aryl methyl ketones leads to the formation of 3-(aroylmethylidene)oxindoles. researchgate.net These intermediates can be further reacted with hydrazine (B178648) to generate tricyclic spiro[3H-pyrazole-3,3′-oxindoles]. researchgate.net This multi-step sequence demonstrates the utility of aldol condensation in building complex heterocyclic systems.

In another application, the aldol condensation of pyrrolo[3,2,1-ij]quinoline-1,2-diones with 3-acetylcoumarins has been used to synthesize a series of (E)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2-ones. researchgate.net This reaction highlights the ability to introduce complex and potentially biologically active moieties onto the pyrroloquinoline scaffold.

The choice of organocatalysts can influence the stereochemical outcome of aldol reactions involving isatins, a related class of compounds. researchgate.net While not explicitly detailed for 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones in the provided context, the principles of enantioselective aldol reactions using optically active organocatalysts could potentially be applied to achieve stereocontrol in these systems as well. researchgate.net

Table 2: Examples of Carbonyl Compounds Used in Aldol Condensations

Carbonyl CompoundProduct ClassReference
Aryl methyl ketones3-(Aroylmethylidene)oxindoles researchgate.net
3-Acetylcoumarins(E)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2-ones researchgate.net

Oxidative Transformations and Rearrangement Reactions

Oxidation with m-Chloroperbenzoic Acid and Product Characterization

The oxidation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with meta-chloroperbenzoic acid (m-CPBA) is a significant transformation that leads to the formation of rearranged oxazinoquinolinone structures. arkat-usa.orgbutlerov.com This reaction typically results in good yields, ranging from 64% to 86%. arkat-usa.org The reaction conditions involve treating the pyrroloquinolinedione substrate with a solution of m-CPBA, often at room temperature or controlled lower temperatures. arkat-usa.org

The characterization of the resulting products is accomplished using various spectral methods. arkat-usa.org The structural elucidation confirms that the oxidation process involves a recyclization and rearrangement of the pyrrolidinedione fragment of the starting material. arkat-usa.org This transformation is selective, leading to the formation of a 1,3-oxazine ring system. arkat-usa.org

The scope of this oxidation reaction is broad, accommodating various substituents on the aromatic part of the pyrroloquinoline core, including electron-donating and electron-withdrawing groups. arkat-usa.org The presence of a bulky phenyl group or a double bond in the heterocyclic fragment does not impede the reaction, which still proceeds selectively to yield the 1,3-oxazino[5,4,3-ij]quinolin-1,3-diones. arkat-usa.org

The selective formation of the 1,3-oxazine cycle over the isomeric 1,4-oxazine ring has been supported by quantum mechanical calculations, providing a theoretical basis for the observed experimental outcome. arkat-usa.org

Formation of Oxazinoquinolinone Isomers via Selective Oxidation

The oxidation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione can be selectively controlled to yield two different oxazinoquinolinone isomers depending on the oxidizing agent used. butlerov.com

When meta-chloroperbenzoic acid (m-CPBA) is employed as the oxidant, the reaction selectively produces 6,7-dihydro-1H,5H- arkat-usa.orgbutlerov.comoxazino[5,4,3-ij]quinoline-1,3-dione. butlerov.com Optimal conditions for this selective oxidation involve the gradual addition of an m-CPBA solution in THF at a low temperature (-2 to 3 °C), followed by stirring at room temperature for several hours. arkat-usa.orgbutlerov.com This procedure ensures the selective formation of the 1,3-oxazino derivative.

In contrast, the use of sodium peroxodisulfate in sulfuric acid as the oxidizing system leads to the formation of the isomeric 6,7-dihydro-1H,5H- arkat-usa.orgresearchgate.netoxazino[2,3,4-ij]quinoline-2,3-dione. butlerov.com This demonstrates that the choice of oxidant is crucial in directing the regioselectivity of the oxidative rearrangement.

This selective synthesis of two distinct oxazinoquinolinone isomers from a common precursor highlights the versatility of oxidative transformations in generating structural diversity within this class of heterocyclic compounds. butlerov.com

Table 3: Selective Oxidation of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione

Oxidizing AgentProductReference
m-Chloroperbenzoic acid (m-CPBA)6,7-dihydro-1H,5H- arkat-usa.orgbutlerov.comoxazino[5,4,3-ij]quinoline-1,3-dione butlerov.com
Sodium peroxodisulfate in sulfuric acid6,7-dihydro-1H,5H- arkat-usa.orgresearchgate.netoxazino[2,3,4-ij]quinoline-2,3-dione butlerov.com

Nucleophilic Substitution and Addition Reactions

Recent research has explored the reactivity of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones towards nucleophiles, particularly in the context of amination reactions. One notable example is the reaction of 5-bromo-6-methylene-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with monosubstituted piperazines. researchgate.net This reaction proceeds through a tele-substitution mechanism, which is an unusual type of conjugated nucleophilic addition-elimination. researchgate.net

In this transformation, the piperazine (B1678402) nucleophile attacks the exocyclic methylene group, leading to a cascade of electronic rearrangements that ultimately results in the substitution of the bromine atom at the 5-position and the formation of a 6-piperazinylmethyl-substituted this compound. researchgate.net This reaction provides a method for introducing a piperazine fragment, a common pharmacophore, onto the pyrroloquinoline scaffold. researchgate.net

The resulting hybrid compounds, which combine the 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione core with a piperazine moiety, have been investigated for their inhibitory activity against various protein kinases. researchgate.net

Tele-substitution Reactions and Conjugated Nucleophilic Addition-Elimination

Tele-substitution is a class of nucleophilic substitution where the incoming nucleophile attacks a position other than the one bearing the leaving group. chem-soc.si While this reaction is documented in various heterocyclic systems, its specific application to the this compound core is not extensively reported in the reviewed literature. In broader quinoline chemistry, such "abnormal" substitutions are known to occur under specific conditions, often involving strong nucleophiles. chem-soc.si One example in a related fused heterocyclic system involves the tele-elimination of 5,8-dibromodipyridoacenaphthene to yield an acenaphthylene (B141429) derivative. nih.gov

A more pertinent transformation for this scaffold is the conjugated nucleophilic addition-elimination reaction. This type of reaction has been utilized to synthesize derivatives of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones, particularly for creating hybrid compounds containing a piperazine fragment. researchgate.net The general mechanism involves the initial nucleophilic attack on a conjugated system, followed by the elimination of a leaving group to restore aromaticity or a conjugated π-system. chemguide.co.uk This pathway is crucial for attaching functional groups to the core structure, enabling the exploration of its structure-activity relationships.

Intermolecular Addition and Intramolecular Cyclization Pathways

The synthesis of the pyrroloquinoline ring system and its derivatives often involves strategic intermolecular addition reactions followed by intramolecular cyclization. A common pathway is the conjugate addition of a nucleophile to an electron-poor alkene, which then undergoes a subsequent cyclization step. nih.gov For instance, the reaction of quinolinium ylides with electron-poor alkenes proceeds through a stepwise conjugate addition–cyclization process to form pyrrolo[1,2-a]quinolines. nih.gov

Intramolecular cyclization is a key step in many synthetic routes to form the tricyclic this compound core. These reactions often involve forming the final pyrrole (B145914) ring onto a pre-existing quinoline structure. For example, the Stolle reaction, which involves the reaction of a dihydroquinoline with oxalyl chloride, is a classical method to annulate the pyrrole-1,2-dione fragment. nih.gov Other strategies include the silver(I)-catalyzed cyclization of 4-hydroxyquinolinyl-2-ynones to access highly substituted pyrrolo[1,2-a]quinoline-3,5-diones. researchgate.net Furthermore, cascade reactions involving an initial intermolecular reaction followed by one or more intramolecular cyclizations can efficiently construct complex polycyclic quinoline derivatives in a single pot. mdpi.comrsc.org

Hybrid Compound Synthesis Strategies

The development of hybrid molecules, where two or more pharmacophores are covalently linked, is a prominent strategy in modern drug design. The this compound scaffold serves as a valuable platform for this approach, allowing for the creation of novel compounds with potentially synergistic or multi-target biological activities.

Molecular Hybridization Paradigm in Pyrrolo[3,2,1-ij]quinoline-1,2-dione Research

The molecular hybridization approach aims to create complex molecules by combining the structural fragments of known pharmacophores. nih.govnih.gov This strategy has been successfully applied to the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold to develop compounds with potential as dual inhibitors for blood coagulation factors Xa and XIa. nih.gov

Examples of this paradigm include:

Thiazole (B1198619) Hybrids: Researchers have synthesized hybrid molecules that combine the pyrrolo[3,2,1-ij]quinolin-2-one and thiazole fragments through a hydrazine linker. nih.govresearchgate.net These compounds were designed based on the known anticoagulant properties of both moieties. nih.gov

Rhodanine Hybrids: The pyrroloquinolinedione core has been condensed with rhodanine derivatives to create hybrid molecules evaluated as inhibitors of clotting factors Xa and XIa. nih.gov

Piperazine Hybrids: Hybrid compounds incorporating a piperazine fragment have been synthesized and investigated for their inhibitory activity against various protein kinases. researchgate.net

Coumarin (B35378) Hybrids: Novel hybrid structures bearing both the pyrrolo[3,2,1-ij]quinolin-2-one and coumarin motifs have been synthesized and evaluated for their biological activities.

This design strategy leverages the established biological activities of different heterocyclic systems to create novel chemical entities with enhanced or dual-action profiles. nih.gov

Scaffold Diversification through Substituent Variation

Diversification of the this compound scaffold is achieved by varying the substituents at different positions on the tricyclic core. This allows for the fine-tuning of the molecule's physicochemical properties and biological activity. Modifications are commonly made at positions 4, 6, and 8 of the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione system. nih.gov

A key strategy involves the introduction of substituents, such as halogens, into the benzene ring of the quinoline core. nih.gov This approach has been shown to influence the inhibitory activity of the resulting compounds against different biological targets. For instance, introducing substituents at the 8-position of the pyrrolo[3,2,1-ij]quinolin-2-one fragment can increase inhibitory activity against coagulation factor XIa. nih.gov

The synthesis of these diversified scaffolds often starts with appropriately substituted 1,2,3,4-tetrahydroquinolines. For example, to obtain 8-iodo-substituted derivatives, the initial tetrahydroquinoline is first subjected to iodination before the Stolle reaction with oxalyl chloride is performed to form the final dione. nih.gov

Table 1: Examples of Substituent Variation in 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione Synthesis

Position of VariationSubstituent TypeStarting Material/Reagent ExampleReference
Position 8BromoN-bromosuccinimide nih.gov
Position 8IodoIodine in dioxane:pyridine (B92270) nih.gov
Position 6Aryl (Phenyl)Substituted 1,2,3,4-tetrahydroquinoline nih.gov
Position 4Methyl, AlicyclicSubstituted 1,2,3,4-tetrahydroquinoline nih.gov

Strategies for Constructing Fused Ring Systems

Building upon the this compound core to create more complex, fused polycyclic systems is a strategy to explore novel chemical space. This can be achieved through various synthetic methodologies that form additional rings onto the existing tricyclic framework.

One approach involves multicomponent reactions combined with intramolecular cyclizations. For example, a versatile multicomponent reaction can afford 1,4-dihydropyrrolo[3,2-b]pyrroles which can then be subjected to intramolecular direct arylation to assemble ladder-type, quinoline-fused systems. acs.org

Another strategy is the use of cascade reactions. For instance, a double cyclocondensation cascade reaction between anthranilamide and ethyl levulinate can be used to prepare a tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative. mdpi.com Similarly, a consecutive [3+2] cycloaddition and reduction/intramolecular lactamization cascade has been employed to synthesize novel hexahydropyrrolo[3,4-b]pyrrole-fused quinolines. rsc.org The total synthesis of natural products like trigonoine B, a pyrrolo[2,3-c]quinoline alkaloid, has been achieved by constructing the fused pyridine ring system via thermal electrocyclization of an azahexatriene moiety. beilstein-journals.org These methods demonstrate the potential to elaborate the pyrroloquinoline scaffold into more complex, multi-ring structures.

Elucidation of Reaction Mechanisms and Pathways in Pyrrolo 3,2,1 Ij Quinoline 1,2 Dione Chemistry

Mechanistic Hypotheses for Stolle-type Cyclizations

The Stolle reaction is a crucial method for the synthesis of 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones. researchgate.net The reaction of substituted 2,2,4-trimethyl-1,2-dihydroquinolines with oxalyl chloride is a key step. To optimize this process and increase the yields of the desired pyrrolo[3,2,1-ij]quinoline-1,2-diones, it has been found that using the hydrochlorides of the quinoline (B57606) derivatives is advantageous. This approach successfully minimizes the formation of undesired oxalic diamides as side products. researchgate.net

The reaction conditions, particularly the solvent, have a significant impact on the reaction time. For instance, the cyclization is considerably faster in toluene (B28343) (20-30 minutes) compared to carbon tetrachloride (40-50 minutes) or methylene (B1212753) chloride (1.5-2 hours). researchgate.net

A key finding in the study of the Stolle reaction for this synthesis is the selective acylation and subsequent cyclization that occurs at the secondary amine of the hydroquinoline ring, even in the presence of other reactive functional groups like a hydroxyl group. researchgate.net This selectivity is vital for the synthesis of functionalized 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones.

ReactantReagentSolventReaction TimeProduct YieldReference
2,2,4-trimethyl-1,2-dihydroquinoline hydrochlorideOxalyl chlorideToluene20-30 minup to 90% researchgate.net
2,2,4-trimethyl-1,2-dihydroquinoline hydrochlorideOxalyl chlorideCarbon tetrachloride40-50 minNot specified researchgate.net
2,2,4-trimethyl-1,2-dihydroquinoline hydrochlorideOxalyl chlorideMethylene chloride1.5-2 hNot specified researchgate.net
6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinolineOxalyl chlorideNot specifiedNot specifiedNot specified researchgate.net

Proposed Pathways for Condensation Reactions

Condensation reactions are fundamental in the synthesis of the broader family of pyrroloquinoline compounds. These reactions often proceed through a cascade mechanism, involving multiple steps in a single pot. For instance, the reaction of anthranilamide with ethyl levulinate to form a pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative involves a double cyclocondensation cascade. mdpi.com The initial step is the formation of a Schiff base, followed by a ring-closing step. mdpi.com

In the context of pyrrolo[3,4-c]quinoline-1,3-diones, a novel multicomponent reaction involving diketene, isatin (B1672199), and primary amines has been developed. nih.gov The proposed mechanism involves the formation of an adduct, followed by a nucleophilic addition of an enol form and subsequent elimination of a promoter molecule like pyrazole (B372694) to yield the final tricyclic product. nih.gov

Furthermore, copper-catalyzed cascade reactions have been employed for the synthesis of pyrrolo[2,1-a]isoquinolines from terminal alkynes, aldehydes, and tetrahydroisoquinolines. researchgate.net This sequence involves condensation, a Mannich-type addition, oxidation, and finally cyclization to afford the pyrroloisoquinoline core. researchgate.net These examples highlight the versatility of condensation pathways in constructing complex heterocyclic systems related to 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione.

Reaction TypeReactantsCatalyst/PromoterKey IntermediatesProductReference
Double CyclocondensationAnthranilamide, Ethyl levulinateAmberlyst® 15Schiff base, Quinazolinone derivative3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione mdpi.com
Multicomponent ReactionDiketene, Isatin, Primary aminePyrazoleEnol form adductPyrrolo[3,4-c]quinoline-1,3-dione nih.gov
Cascade ReactionTerminal alkyne, Aldehyde, TetrahydroisoquinolineCopperNot specifiedPyrrolo[2,1-a]isoquinoline researchgate.net

Analysis of Oxidative Rearrangement Mechanisms

The formation of the dione (B5365651) functionality in pyrroloquinoline systems often involves oxidative processes. A synthetic strategy for pyrrolo[3,4-c]quinoline-1,3-diones utilizes a sequential CeO2-catalyzed oxidative annulation followed by a dehydrogenation step mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). rsc.org This process highlights the importance of oxidation in the final steps of forming the quinoline-1,3-dione core.

In the biosynthesis of pyrroloquinoline quinone (PQQ), a related complex molecule, the final steps catalyzed by the enzyme PqqC involve a ring closure and a significant eight-electron oxidation of a precursor molecule. acs.org This enzymatic transformation occurs without the need for a redox-active metal or cofactor, suggesting a unique protein-mediated oxidation mechanism. acs.org The proposed mechanism involves several spectral intermediates, including quinoid and quinol species, with specific active site residues like His84 playing a crucial role as a proton donor to facilitate the C-H bond cleavage and subsequent oxidation steps. acs.org While this is a biological system, the chemical principles of multi-electron oxidation are relevant to the synthesis of related diones.

Keto-Enol Tautomerism in Pyrrolo[3,2,1-ij]quinolin-2-ones

Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a keto and an enol form of a molecule. masterorganicchemistry.com In the context of pyrrolo[3,2,1-ij]quinolin-2-ones, the presence of a carbonyl group adjacent to a carbon atom with a proton allows for the potential existence of an enol tautomer. The equilibrium between the keto and enol forms is influenced by several factors, including the solvent, temperature, and the electronic and steric effects of substituents on the molecule. nih.govnih.gov

For related quinolin-2(1H)-one systems, the keto form is generally the more stable and predominant tautomer. researchgate.net However, the enol form can be significant in certain solvents and can play a crucial role in the reactivity of the molecule. The percentage of the enol form can be influenced by the polarity of the solvent, with non-polar solvents often favoring the enol form due to the possibility of intramolecular hydrogen bonding. nih.govnih.gov In polar aprotic solvents, the keto form is typically favored. nih.gov Spectroscopic techniques such as NMR and UV-Visible spectroscopy are instrumental in studying and quantifying the keto-enol equilibrium in different environments. nih.govnih.gov

Compound SystemTautomeric FormsInfluencing FactorsMethod of StudyGeneral ObservationReference
Quinolin-2(1H)-oneKeto and EnolSolvent, SubstituentsNot specifiedKeto form is generally predominant researchgate.net
General β-dicarbonyl compoundsKeto and EnolSolvent polarity, Intramolecular H-bondingNMR, UV-VisEnol form favored in non-polar solvents, Keto form in polar aprotic solvents nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrolo 3,2,1 Ij Quinoline 1,2 Diones

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrrolo[3,2,1-ij]quinoline-1,2-diones. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure. researchgate.netmdpi.com

In ¹H NMR spectra, the chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) of the protons reveal their connectivity. Protons on the aromatic quinoline (B57606) core typically appear in the downfield region of the spectrum, while protons on the pyrrolidine (B122466) ring and any aliphatic substituents are found further upfield. For instance, in the analysis of derivatives, specific signals can be assigned to each proton in the heterocyclic system. mdpi.com

Table 1: Example ¹H and ¹³C NMR Data for a Substituted Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivative Data is for 10-[(3-Methoxyphenyl)imino]-7,7-dimethyl-7,10-dihydro researchgate.netchemsynthesis.comdithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione, a complex derivative, illustrating the application of the technique. mdpi.com

NMR Type Chemical Shift (δ ppm) Assignment
¹H NMR2.01 (br s, 6H)(CH₃)₂
3.33 (s, 3H)CH₃O
6.48 (s, 1H)H-6 quinoline
6.64 (d, J = 7.8 Hz, 1H)H-8 quinoline
6.77 (d, J = 8.8 Hz, 1H)H-8 quinoline
¹³C NMR27.5, 55.3, 60.5Aliphatic Carbons
104.9, 111.1, 111.3, 115.1, 115.6Aromatic Carbons
119.6, 122.9, 123.6, 130.6, 131.1Aromatic Carbons
146.7, 152.9, 157.8Aromatic/Heteroaromatic Carbons
160.8, 163.0, 166.6, 182.0Carbonyl/Imino Carbons

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold. The most prominent features in the IR spectrum of these compounds are the strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) group. researchgate.net

These characteristic C=O bands typically appear in the region of 1700-1750 cm⁻¹. For example, the IR spectrum of an 8-bromo substituted derivative displayed a strong carbonyl absorption at 1729 cm⁻¹. nih.gov The exact position of these bands can be influenced by the electronic environment and substitution pattern on the tricyclic system. The presence of these intense absorptions provides clear evidence for the dione functionality. Other bands in the spectrum can confirm the presence of C-H bonds in aromatic and aliphatic regions, as well as C-N bonds within the heterocyclic rings.

Table 2: Characteristic IR Absorption Frequencies for a Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivative Data for 8-bromo-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. nih.gov

Frequency (ν_max/cm⁻¹) Functional Group Assignment
1729Carbonyl (C=O) stretch of the dione group
775, 707C-Br stretch

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

Mass spectrometry (MS) is essential for determining the molecular weight of this compound derivatives. High-Resolution Mass Spectrometry (HRMS) further provides an extremely accurate mass measurement, which is used to validate the elemental composition and molecular formula of the compound.

In HRMS analysis, the experimentally measured mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is compared to the theoretically calculated mass for a proposed formula. An exact match between the found and calculated mass, typically within a few parts per million (ppm), provides unambiguous confirmation of the molecular formula. This technique is a cornerstone in the characterization of novel heterocyclic compounds. For example, the molecular formula of a complex annulated pyrrolo[3,2,1-ij]quinoline-1,2-dione derivative was unequivocally confirmed by comparing its calculated mass with the value found via HPLC-HRMS (ESI). mdpi.com

Table 3: Example of HRMS Data for a Complex Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivative Data for 10-[(3-Methoxyphenyl)imino]-7,7-dimethyl-7,10-dihydro researchgate.netchemsynthesis.comdithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione. mdpi.com

Molecular Formula Ion Type Calculated Mass (m/z) Found Mass (m/z)
C₂₁H₁₆N₂O₃S₂[M+H]⁺409.0676409.0679

Elemental Analysis for Compositional Verification

Elemental analysis provides quantitative data on the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a purified sample. This classical analytical technique serves as a fundamental check for purity and corroborates the molecular formula determined by mass spectrometry. researchgate.netresearchgate.net

The experimentally determined weight percentages of C, H, and N are compared with the percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values, typically within ±0.4%, is required to verify the elemental composition of the synthesized compound. This technique is routinely employed alongside spectroscopic methods to provide a complete and robust characterization of novel pyrrolo[3,2,1-ij]quinoline-1,2-dione structures.

Table 4: Principle of Elemental Analysis Data Presentation This table illustrates the format of elemental analysis results. Data for a related pyrrolo[1,2-a]quinoline (B3350903) is used as a structural example of the data output. rsc.org

Molecular Formula Element Calculated (%) Found (%)
C₁₈H₈F₅NC64.8764.61
H2.422.28
N4.204.20

X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.

For the pyrrolo[3,2,1-ij]quinoline-1,2-dione family, X-ray crystallography has been used to confirm the structure of derivatives unequivocally. For example, the crystal structure of 5-bromo-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been determined, providing absolute confirmation of the connectivity and geometry of the tricyclic core. researchgate.net Such analyses are considered the gold standard for structural elucidation and are crucial for validating the outcomes of complex synthetic pathways.

Computational and Theoretical Investigations of 4h Pyrrolo 3,2,1 Ij Quinoline 1,2 Diones

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones, docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity.

Derivatives of the closely related 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold have been investigated as potential inhibitors of coagulation factors Xa and XIa, which are key enzymes in the blood coagulation cascade. nih.govnih.gov Molecular docking simulations have been employed to predict the binding modes of these compounds within the active sites of these enzymes. nih.govbohrium.com These studies have been crucial in the design of new hybrid molecules incorporating the pyrroloquinolinedione core with other pharmacophoric fragments, such as rhodanine (B49660), with the aim of developing novel anticoagulant agents. nih.gov

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the development of novel inhibitors based on the 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold, virtual libraries of derivatives have been created and screened against biological targets. For instance, a virtual library of hybrid molecules based on 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones and rhodanines was constructed and screened by docking against coagulation factors Xa and XIa. nih.gov From this screening, twenty-four new hybrid molecules were selected as the best inhibitor candidates for synthesis and further experimental evaluation. nih.gov This approach allows for the prioritization of compounds with the highest predicted binding affinity, thereby streamlining the drug discovery process. Similarly, docking-guided synthesis has been utilized to select and synthesize new derivatives of pyrrolo[3,2,1-ij]quinolin-2(1H)-one as potential inhibitors of the same coagulation factors. bohrium.com

The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational space exploration methodologies are computational techniques used to generate and evaluate the possible conformations of a molecule. In the context of molecular docking, it is crucial to consider the conformational flexibility of both the ligand and the target protein. For derivatives of the pyrrolo[1,2-a]quinoline (B3350903) scaffold, molecular modeling has been used to guide the design and synthesis of new compounds, implying an exploration of their conformational preferences to achieve optimal interactions with the target, such as the colchicine (B1669291) site of tubulin. rsc.org The stability of docked conformations of pyrrolo[1,2-a]quinoline derivatives in a binding site has been suggested as a factor influencing their anticancer activity, with the need for further investigation through molecular dynamics simulations to confirm these findings.

In Silico Evaluation and Predictive Modeling

In silico methods are widely used to predict the pharmacokinetic and pharmacodynamic properties of drug candidates, a process often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. For derivatives of related quinoline (B57606) scaffolds, in silico ADMET prediction has been employed to assess their drug-likeness. researchgate.netresearchgate.net These predictive models evaluate various physicochemical and pharmacokinetic parameters to identify compounds with favorable profiles for further development. For instance, in silico studies of certain quinoline derivatives have suggested that they are orally bioavailable, less toxic, and possess acceptable pharmacokinetic properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Related Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. While specific QSAR studies on 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-diones are not extensively documented, methodologies applied to related scaffolds provide valuable insights.

For a series of tricyclic quinoline derivatives with diuretic activity, QSAR analysis revealed that the biological activity is influenced by geometric and spatial structure, lipophilicity (logP), and various energy-related descriptors. uran.ua The study indicated that diuretic activity increases with higher values of logP, refractivity, and dipole moment, and with lower molecular volume and surface area. uran.ua Another QSAR study on pyrrolo[3,4-c]quinoline-1,3-diones as caspase-3 inhibitors identified key structural features required for their activity. ijpsonline.comijpsonline.com These models, once validated, can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

Below is a table summarizing key molecular descriptors and their influence on the diuretic activity of tricyclic quinoline derivatives, a related scaffold.

Descriptor CategoryInfluential DescriptorsImpact on Diuretic Activity
Physicochemical logPPositive correlation
RefractivityPositive correlation
Dipole MomentPositive correlation
Topological Molecular VolumeNegative correlation
Surface AreaNegative correlation
PolarizationNegative correlation
Energy-related Bonds EnergyPositive correlation
Core-Core InteractionPositive correlation
HOMO EnergyPositive correlation
Hydration EnergyNegative correlation

This table is based on findings from a QSAR study on related tricyclic quinoline derivatives and illustrates the types of insights gained from such analyses. uran.ua

Electronic Structure Calculations for Reactivity and Tautomerism Prediction

Electronic structure calculations, often employing Density Functional Theory (DFT), are powerful tools for understanding the intrinsic properties of molecules, including their reactivity and the relative stability of different tautomeric forms. For related quinoline-containing compounds, DFT calculations have been used to investigate their electronic structure and predict their spectroscopic properties. nih.gov

The 1,2-dione moiety in the this compound scaffold suggests the possibility of keto-enol tautomerism. Computational studies on other diketones containing a quinoline ring have shown that the relative stability of tautomers can be significantly influenced by intramolecular hydrogen bonds and the aromaticity of the resulting quasi-rings. researchgate.net DFT calculations can predict the energies of different tautomers and the transition states connecting them, providing insights into their equilibrium populations and interconversion rates. orientjchem.org Such studies are crucial for understanding the chemical reactivity of these compounds and their potential interactions with biological targets, as the tautomeric form present can dictate the binding mode and affinity. For instance, a DFT study on 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione revealed that the enolimine–enaminone and dienaminone tautomers are significantly more stable than the α-diketone form in a vacuum. researchgate.net

Exploration of Biological Activities and Molecular Target Interactions of 4h Pyrrolo 3,2,1 Ij Quinoline 1,2 Diones

Protein Kinase Inhibitory Activity and Specificity

Derivatives of the 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold have been investigated as inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.

Inhibition of NPM1-ALK, ALK, EGFR (L858R, T790M), JAK2, and JAK3 Kinases

Hybrid compounds incorporating the 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione structure have been synthesized and evaluated for their inhibitory effects on a panel of protein kinases. researchgate.net Studies have specifically examined their activity against Nucleophosmin-Anaplastic Lymphoma Kinase (NPM1-ALK), Anaplastic Lymphoma Kinase (ALK), Epidermal Growth Factor Receptor (EGFR) with mutations L858R and T790M, Janus Kinase 2 (JAK2), and Janus Kinase 3 (JAK3). researchgate.net

Research into related annulated dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline derivatives has identified potent activity against NPM1-ALK and JAK3. mdpi.com Specifically, two compounds from this series displayed excellent inhibitory activity against NPM1-ALK with IC50 values of 0.54 µM and 0.25 µM. mdpi.com The same study found four derivatives that showed significant inhibition of JAK3, with IC50 values ranging from 0.36 µM to 0.46 µM. mdpi.com Another investigation focusing on piperazine-containing hybrids of this compound identified compounds with inhibitory activity against JAK3 at a concentration of 16.7 µmol L−1. researchgate.net

Inhibitory Activity of this compound Derivatives Against Protein Kinases
Kinase TargetCompound TypeReported Activity (IC50 / Concentration)Reference
NPM1-ALKAnnulated dithiolo derivative0.25 µM mdpi.com
NPM1-ALKAnnulated dithiolo derivative0.54 µM mdpi.com
JAK3Piperazine-containing hybrid16.7 µM researchgate.net
JAK3Annulated dithiolo derivative0.36 µM mdpi.com
JAK3Annulated dithiolo derivative0.38 µM mdpi.com
JAK3Annulated dithiolo derivative0.41 µM mdpi.com
JAK3Annulated dithiolo derivative0.46 µM mdpi.com

Structural Requirements for Kinase Inhibition

The development of kinase inhibitory activity in this class of compounds is closely tied to the specific structural modifications made to the core this compound skeleton. The creation of hybrid molecules is a key strategy, where the core scaffold is combined with other pharmacologically active fragments. researchgate.net For instance, the incorporation of a piperazine (B1678402) fragment has been shown to confer inhibitory properties against protein kinases like JAK3. researchgate.net Further modifications, such as the annulation of a dithiolo ring to the pyrroloquinoline structure, have yielded derivatives with potent activity against both NPM1-ALK and JAK3. mdpi.com The active compounds from this series included those with phenylpiperazinylcarbonothioyl and morpholinylcarbonothioyl groups, as well as substituted imino derivatives, highlighting the importance of these specific side chains for kinase interaction. mdpi.com

Anticoagulant Activity and Coagulation Factor Modulation

A significant area of research for this compound derivatives has been in the field of anticoagulation, with a focus on inhibiting key serine proteases in the blood coagulation cascade.

Inhibition of Factor Xa (FXa) and Factor XIa (FXIa)

Derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one have been extensively studied as inhibitors of both Factor Xa (FXa) and Factor XIa (FXIa), two critical targets for anticoagulant therapy. nih.govsemanticscholar.org In vitro testing has revealed that numerous synthesized molecules exhibit high inhibition values against both coagulation factors. nih.govresearchgate.net Docking-guided synthesis has led to the identification of compounds with significant potency, including a Factor Xa inhibitor with an IC50 value of 3.68 µM and a Factor XIa inhibitor with an IC50 of 2 µM. semanticscholar.org Other studies have reported Factor Xa inhibitors with IC50 values in the range of 0.7 to 40 µM. mdpi.com Research has also identified compounds that are selective for one factor over the other, as well as dual inhibitors that target both. semanticscholar.orgmdpi.com For example, one study found that among a series of derivatives, two were selective for FXa, two were selective for FXIa, and eight were capable of inhibiting both enzymes. mdpi.com

Inhibitory Potency of this compound Derivatives Against Coagulation Factors
Target FactorReported Activity (IC50)Reference
Factor Xa~1 µM nih.gov
Factor Xa3.68 µM semanticscholar.org
Factor XIa2 µM semanticscholar.org

Dual Inhibition Mechanisms

The development of dual inhibitors of FXa and FXIa from the this compound scaffold is an intentional strategy aimed at creating a new generation of anticoagulants. nih.govnih.gov The primary mechanism for achieving this dual activity is through molecular hybridization. nih.govsemanticscholar.org This design approach involves combining the pyrrolo[3,2,1-ij]quinolin-2-one core with fragments of other known pharmacophores. nih.gov For example, molecules that merge the pyrroloquinolinone structure with a thiazole (B1198619) ring, connected by a hydrazine (B178648) linker, have been synthesized and shown to act as dual inhibitors. nih.gov Similarly, creating hybrids with rhodanine (B49660) has also proven to be a successful strategy for producing compounds that inhibit both FXa and FXIa. mdpi.comnih.gov This approach allows a single molecule to potentially interact with multiple biological targets, achieving a broader or synergistic effect. nih.gov

Thrombin Inhibition Studies

In addition to targeting Factors Xa and XIa, several studies have also assessed the ability of this compound derivatives to inhibit thrombin. nih.govresearchgate.net The rationale for this investigation stems from the structural similarity between the active sites of thrombin and Factor Xa. nih.gov It is hypothesized that potent dual inhibitors of FXa and FXIa might also exert an effect on thrombin. nih.gov While multiple research efforts confirm that the synthesized compounds were tested for thrombin inhibition, specific quantitative data on their inhibitory activity against thrombin is not detailed in the available literature. nih.govresearchgate.net

Factor XIIa Inhibition

Derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones have been identified as inhibitors of Factor XIIa (FXIIa), a key enzyme in the intrinsic pathway of blood coagulation. nih.govmdpi.com The pyrrolo[3,2,1-ij]quinolin-2-one moiety is considered a significant pharmacophoric fragment in the structure of these synthetic inhibitors. nih.gov

In a study involving virtual screening of a compound library followed by experimental testing, several derivatives were identified as having micromolar activity against FXIIa. nih.gov From this screening, one of the most potent and selective inhibitors identified was a compound designated as 225006, which demonstrated significant inhibition of Factor XIIa. nih.gov This particular compound was found to be a selective, low-micromolar inhibitor of FXIIa, showing less activity against other coagulation factors like Xa and XIa. nih.gov

Inhibitory Activity of Pyrroloquinoline Derivative Against Factor XIIa
CompoundTargetIC₅₀ (μM)Reference
225006Factor XIIa7.9 nih.gov

Anticancer Research and Cellular Pathway Modulation

The this compound scaffold and its analogs have been a subject of anticancer research, demonstrating potential through various mechanisms including the induction of apoptosis and interaction with key cellular pathways.

Inhibition of Tumor Growth and Apoptosis Induction

Pyrroloquinoline derivatives have shown the ability to inhibit the growth of various cancer cell lines. For instance, certain 6-substituted 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinoline derivatives have been designed and synthesized as potential cytotoxic agents. A related brominated pyrroloacridine dione (B5365651) displayed noteworthy cytotoxicity against human U937 lymphoma cells, with an IC₅₀ value of 3.01 μM.

A key mechanism underlying the anticancer potential of this class of compounds is the induction of apoptosis, or programmed cell death. The structurally related pyrrolo[3,4-c]quinoline is known to be a potent inhibitor of caspase-3, an essential enzyme that plays a critical role in the execution phase of apoptosis.

Interaction with Cellular Processes and Biological Targets

The anticancer effects of pyrroloquinoline derivatives are linked to their interaction with various cellular processes and biological targets essential for cancer cell proliferation and survival. One significant mechanism is the inhibition of tubulin polymerization. Specifically, 5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones, a related structural class, have been identified as inhibitors of tubulin polymerization. One such compound demonstrated the ability to arrest the division of A549 cells with an IC₅₀ of 5.9 μM and was shown to bind to the colchicine (B1669291) site of tubulin.

Furthermore, derivatives of pyrrolo[3,2-c]quinoline-4-one have been discovered to act as inhibitors of the Hedgehog (Hh) signaling pathway. The activation of this pathway is implicated in several types of human cancers, making its inhibitors promising anticancer agents. These compounds have demonstrated antitumor activity in a murine medulloblastoma allograft model.

Cytotoxic Activity of Selected Pyrroloquinoline Derivatives
Compound ClassCell LineActivity/IC₅₀ (μM)Mechanism/Target
Brominated Pyrroloacridine DioneU937 Lymphoma3.01Cytotoxicity
5-aryltetrahydropyrrolo[1,2-a]quinoline-1(2H)-oneA5495.9Tubulin Polymerization Inhibition

Antimicrobial Efficacy and Mechanistic Insights

Research has also been directed towards the antimicrobial properties of the this compound core structure, revealing its potential to combat various bacterial pathogens.

Efficacy Against Bacterial Strains

Derivatives of the pyrroloquinoline skeleton have demonstrated significant antibacterial activity. One example, 8-Fluoro-1,2-dihydro-2-methyl-9-(4-methyl-1-piperazinyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid, has shown potent activity against both gram-positive and gram-negative bacteria.

Studies on the related pyrrolo[3,4-c]quinoline-1,3-dione derivatives have provided more specific data on their efficacy. These compounds were evaluated against a panel of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Enterobacter aerogenes (Gram-negative), and Bacillus cereus and Staphylococcus aureus (Gram-positive). Notably, one derivative displayed particularly potent antibacterial activity against P. aeruginosa with a Minimum Inhibitory Concentration (MIC) of 0.5 µg/mL, which was more active than the standard, ampicillin. Another compound showed strong inhibitory activity against E. coli and E. aerogenes.

Minimum Inhibitory Concentration (MIC) of Pyrrolo[3,4-c]quinoline-1,3-dione Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
7{3,5}Pseudomonas aeruginosa0.5
7{4,7}Escherichia coli1
7{4,7}Enterobacter aerogenes0.5
Ampicillin (Standard)Pseudomonas aeruginosa1
Ampicillin (Standard)Escherichia coli1
Ampicillin (Standard)Enterobacter aerogenes1

Inhibition of Essential Microbial Enzymes

The mechanism behind the antibacterial action of quinoline-based compounds, including the pyrroloquinoline scaffold, involves the inhibition of essential microbial enzymes. It has been shown that quinoline-based analogs can inhibit a variety of enzymes that interact with DNA. This includes bacterial DNA methyltransferases, which are crucial for bacterial survival and pathogenesis. By intercalating into DNA, these compounds can induce conformational changes in the enzyme-DNA complex, thereby inhibiting enzyme function.

Neuroprotective Potential

While direct studies on the neuroprotective effects of this compound itself are not extensively documented, the broader class of quinoline (B57606) derivatives is recognized for its potential in neuroprotection. nih.govnih.gov Research into structurally related compounds suggests that the pyrroloquinoline framework may be a promising scaffold for agents targeting neurodegenerative diseases.

For instance, derivatives of pyrrolo[1,2-a] quinoline have been synthesized and evaluated for their anti-Alzheimer's activity. ijlpr.com Certain compounds within this class demonstrated significant inhibitory capacity against key enzymes implicated in the pathology of Alzheimer's disease. ijlpr.com This activity in closely related heterocyclic systems indicates that the this compound core could warrant further investigation for similar neuroprotective properties. The antioxidant capabilities often associated with the quinoline framework may contribute to potential neuroprotective effects by mitigating oxidative stress, a key factor in neuronal damage. nih.govresearchgate.net

Table 1: Investigated Activities of Related Pyrroloquinoline Derivatives
Compound ClassInvestigated ActivityKey FindingsReference
Pyrrolo[1,2-a] quinoline derivativesAnti-Alzheimer's ActivitySome derivatives showed high inhibitory capacity with IC50 values in the sub-micromolar range (e.g., 0.28 µM, 0.30 µM, 0.32 µM). ijlpr.com
General Quinoline DerivativesAntioxidant and Neuroprotective PotentialProposed as candidates for multifunctional antioxidants against Alzheimer's and Parkinson's diseases based on rational design and molecular docking. nih.govnih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4h Pyrrolo 3,2,1 Ij Quinoline 1,2 Diones

Impact of Substituents on Biological Activity and Selectivity

The biological profile of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives is highly sensitive to the nature and position of various substituents on the tricyclic core. Modifications on both the quinoline (B57606) and pyrrolidine (B122466) moieties have been explored to optimize activity against targets such as blood coagulation factors and protein kinases. researchgate.netresearchgate.net

Structural modifications of the quinoline moiety, particularly at the C6, C8, and C9 positions, have been a key strategy in the development of new derivatives. researchgate.net Research has involved varying substituents at these positions to enhance inhibitory activity against coagulation factors Xa and XIa. researchgate.net For instance, the synthesis of 4,4,6-trimethyl-8-R-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones has been achieved where the 'R' group includes alkoxy, acyloxy, and hydroxy groups, demonstrating that the synthetic methods are tolerant of these functional groups. researchgate.net It has been noted that 6-aryl-substituted 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones tend to show higher activity than their unsaturated counterparts. nih.govresearchgate.net The introduction of substituents at the 8-position has also been investigated to enhance potency for 5-lipoxygenase inhibition. nih.gov

The pyrrolidine ring, which is integral to the tricyclic structure, plays a crucial role in the molecule's interaction with biological targets. Cycloaddition reactions of azomethine ylides are a common method for constructing pyrrolidine rings, which are present in many bioactive compounds. nih.gov While direct modification of the pyrrolidine ring within the fused system is less commonly detailed, its formation and substitution are critical. Structurally related compounds like 1,5-disubstituted pyrrolidin-2-ones and 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been investigated as inhibitors of tubulin polymerization, highlighting the importance of the pyrrolidine component for biological activity. rsc.org The stereochemistry of the pyrrolidine ring, established during synthesis, is also vital for activity, with reactions often yielding single regio- and stereoisomers. nih.gov

The introduction of aromatic and alicyclic groups at various positions of the this compound scaffold significantly impacts its biological activity. Studies on related pyrrolo[3,2,1-ij]quinoline derivatives revealed that a 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl chain at the 1-position was optimal for potent histamine (B1213489) and PAF antagonism. nih.gov The addition of a 4-n-butyl group was also explored to increase 5-lipoxygenase inhibition. nih.gov In the context of anticancer activity, the presence of cyano and 4-substituted phenacyl groups on the pyrrole (B145914) ring of related pyrrolo[1,2-a]quinoline (B3350903) systems was found to be important. mdpi.com Furthermore, research on pyrrolo[2,3-b]quinoxaline derivatives, which share structural similarities, showed that compounds with phenyl substituents, such as ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, demonstrated significant radical scavenging potential. nih.gov

The strategic placement of halogen atoms on the quinoline ring is a well-established method for modulating the inhibitory activity of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones. The synthesis of 8-halogen-substituted derivatives has been specifically undertaken to create potent inhibitors. nih.gov For example, 8-bromo and 8-iodo-substituted pyrrolo[3,2,1-ij]quinoline-1,2-diones have been successfully prepared. nih.gov Bromination can be achieved using N-bromosuccinimide (NBS) in a solvent like DMF. nih.govresearchgate.net These halogenated derivatives have been incorporated into hybrid molecules designed as inhibitors of coagulation factors Xa and XIa. nih.gov The introduction of halogens can alter the electronic properties and binding interactions of the molecule with its target protein, often leading to enhanced potency.

Scaffold Hybridization and Pharmacophore Combination

A prominent strategy in modern drug design is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores. mdpi.com This approach aims to develop agents with dual or multiple activities by integrating fragments known to interact with specific biological targets. mdpi.com

Several studies have focused on creating hybrid compounds for anticoagulant therapy. One successful approach involves linking the 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-one core with a thiazole (B1198619) moiety through a hydrazine (B178648) linker. nih.govmdpi.com These hybrids have demonstrated high inhibitory values against both coagulation factors Xa and XIa. nih.govmdpi.com Another strategy involves the hybridization of the pyrroloquinolinedione scaffold with rhodanine (B49660) derivatives, which has also yielded potent dual inhibitors of factors Xa and XIa. nih.govnih.gov

The rationale behind this approach is that the combined structure may interact with multiple targets or with different sites on a single target, potentially leading to a synergistic effect and reduced side effects compared to combination therapy with separate agents. nih.gov

Design Principles for Dual and Multi-Target Inhibitors

The development of dual and multi-target inhibitors from the this compound scaffold is based on the principle of molecular hybridization, which involves covalently linking different pharmacophore groups. nih.govmdpi.com This strategy is particularly relevant for complex diseases where multiple pathways are implicated.

For cardiovascular diseases, the design of dual inhibitors targeting both factor Xa and factor XIa is an urgent priority. mdpi.comnih.govresearchgate.net Factor Xa holds a key position in the coagulation cascade, while inhibiting factor XIa can suppress thrombosis with a lower risk of bleeding. mdpi.comnih.gov The design process often begins with in silico docking studies to predict how hybrid molecules will bind to the active sites of the target proteins. nih.gov For instance, a library of hybrid molecules based on 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1,2-diones and rhodanines was screened computationally before synthesis to select the most promising candidates for inhibiting factors Xa and XIa. nih.gov

This rational design approach has led to the identification of compounds that act as selective inhibitors for a single factor as well as compounds that can inhibit both factors effectively. researchgate.netnih.gov For example, in vitro testing of a series of pyrrolo[3,2,1-ij]quinolin-2(1H)-one derivatives identified four dual inhibitors of factors Xa and XIa, and three selective factor XIa inhibitors, with the best inhibitors showing IC50 values in the low micromolar range. researchgate.net The quinoline scaffold itself is considered a "privileged scaffold" and has been used to develop multi-target agents for other indications, such as cancer, by targeting kinases like EGFR and HER-2. mdpi.comrsc.org

Development of Physiologically Active Compounds Based on Pyrrolo[3,2,1-ij]quinoline-1,2-dione Core

The tricyclic scaffold of this compound has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of a diverse array of physiologically active compounds. Researchers have systematically explored the structure-activity relationships (SAR) of this core, leading to the rational design of potent agents with a range of therapeutic potentials, including anticoagulant, anti-inflammatory, and anticancer activities.

Anticoagulant Activity: Targeting Coagulation Factors Xa and XIa

A significant area of investigation has been the development of novel anticoagulants based on the pyrrolo[3,2,1-ij]quinoline-1,2-dione framework. These efforts have primarily focused on the inhibition of key enzymes in the coagulation cascade, namely Factor Xa (FXa) and Factor XIa (FXIa). mdpi.com

Initial studies revealed that derivatives of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones are promising candidates for the synthesis of new inhibitors for these factors. researchgate.net SAR studies indicated that 6-aryl-substituted analogs generally exhibit higher anticoagulant activity compared to their unsaturated counterparts. researchgate.net

In a rational design approach, hybrid molecules were synthesized by combining the pyrrolo[3,2,1-ij]quinolin-2-one scaffold with a thiazole fragment through a hydrazine linker. mdpi.comresearchgate.net This design was based on the principle of incorporating known pharmacophores to potentially achieve dual inhibition of FXa and FXIa. mdpi.com The synthesis involved the reaction of 5,6-dihydropyrrolo[3,2,1-ij]quinoline-1,2-diones with thiosemicarbazide (B42300) to form hydrazinocarbothioamides, which were then reacted with dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the target hybrid compounds. mdpi.comresearchgate.net

In vitro screening of these synthesized molecules demonstrated that several compounds exhibited high inhibitory activity against both FXa and FXIa. researchgate.net For some of the most potent compounds, the IC50 values were determined, confirming their efficacy as dual inhibitors. mdpi.comresearchgate.net

Table 1: Anticoagulant Activity of Selected Pyrrolo[3,2,1-ij]quinoline-1,2-dione Derivatives

Compound Target Activity Reference
(E)-4,4,6-trimethyl-1-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethylidene]-4H-pyrrolo[3,2,1-ij]quinolin-2-ones Factor Xa Moderate inhibition researchgate.net
Methyl 2-(4-oxo-2-(2-(2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazineyl)thiazol-5(4H)-ylidene)acetates Factor Xa and XIa High inhibition, with IC50 values assessed for some compounds mdpi.comresearchgate.net
6-Aryl-substituted 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2-ones Not specified Higher activity than unsaturated analogues researchgate.net

Anti-inflammatory and Antiasthmatic Potential

The versatility of the pyrrolo[3,2,1-ij]quinoline scaffold has also been exploited in the development of compounds with potential applications in treating inflammatory conditions such as asthma. nih.gov Research in this area has focused on designing derivatives that can simultaneously antagonize multiple key mediators of the asthmatic response, including histamine, platelet-activating factor (PAF), and leukotrienes (via 5-lipoxygenase inhibition). nih.gov

SAR studies have been crucial in optimizing the potency of these compounds. It was discovered that the nature of the substituent at the 1-position of the pyrroloquinoline nucleus is critical for activity. Specifically, a 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl chain, in combination with a methyl group at the 2-position, was identified as the optimal moiety for potent histamine and PAF antagonism. nih.gov

Further modifications at the 4- and 8-positions were investigated to enhance the 5-lipoxygenase inhibitory activity while maintaining or improving the histamine and PAF antagonism. nih.gov This led to the identification of compounds like 4-n-butyl-5,6-dihydro-8-hydroxy-2-methyl-1-[2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl]-4H-pyrrolo[3,2,1-ij]quinoline, which demonstrated activity against all three targets. nih.gov

Table 2: SAR of Pyrrolo[3,2,1-ij]quinoline Derivatives as Anti-inflammatory Agents

Position Optimal Substituent Resulting Activity Reference
1 2-[4-(4-methyl-2-pyridinyl)-1-piperazinyl]ethyl chain Potent histamine and PAF antagonism nih.gov
2 Methyl group Potent histamine and PAF antagonism nih.gov
4 and 8 Introduction of substituents (e.g., n-butyl at C4, hydroxy at C8) Increased 5-lipoxygenase inhibition nih.gov

Protein Kinase Inhibition

More recently, the this compound core has been explored as a scaffold for the development of protein kinase inhibitors, which are a cornerstone of modern cancer therapy. Hybrid compounds were synthesized by incorporating a piperazine (B1678402) fragment into the 4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione structure. researchgate.net

These novel derivatives were screened for their inhibitory activity against a panel of protein kinases, including NPM1-ALK, ALK, EGFR[L858R][T790], EGFR[L858R], JAK2, and JAK3. researchgate.net The results of these investigations identified compounds with notable inhibitory activity against protein kinase JAK3, with activity observed at a concentration of 16.7 µmol L−1. researchgate.netresearchgate.net This initial finding suggests that the pyrrolo[3,2,1-ij]quinoline-1,2-dione scaffold holds promise for the development of a new class of protein kinase inhibitors.

Future Research Directions and Unexplored Avenues in 4h Pyrrolo 3,2,1 Ij Quinoline 1,2 Dione Chemistry

Development of Novel Synthetic Routes and Green Chemistry Approaches

While established methods such as the Stolle reaction are used for synthesizing the pyrroloquinoline core, there is considerable scope for innovation. researchgate.net Future research should prioritize the development of more efficient, sustainable, and versatile synthetic strategies.

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would offer a streamlined approach to constructing the core scaffold and its derivatives. nih.gov This strategy enhances atom economy and operational simplicity, aligning with the principles of green chemistry. nih.gov

Catalyst Innovation: Exploring novel catalysts, including recyclable heterogeneous acid catalysts like Amberlyst® 15, could improve yields and facilitate easier product purification. mdpi.commdpi.com The development of metal-free catalytic systems would further enhance the environmental benignity of the synthetic process. mdpi.com

Mechanochemical Activation: The use of mechanochemical methods, such as ball milling, could dramatically reduce reaction times and the need for bulk solvents, offering a greener alternative to conventional solution-phase synthesis. mdpi.com

Flow Chemistry: Implementing continuous flow synthesis could provide better control over reaction parameters, improve safety, and allow for scalable production of key intermediates and final products.

Advanced Mechanistic Studies of Complex Chemical Transformations

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of 4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones is crucial for optimizing existing methods and designing new ones.

Future investigations should focus on:

Cascade Reactions: Elucidating the intricate pathways of cascade reactions that lead to complex derivatives, such as the formation of spirocyclic products from the reaction of 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione with various reagents. mdpi.comresearchgate.net

Intermediate Characterization: Employing advanced spectroscopic techniques (e.g., in-situ NMR) and computational modeling to identify and characterize transient intermediates in key synthetic steps.

Stereoselective Synthesis: Investigating mechanisms to control stereochemistry during synthesis, particularly for derivatives with chiral centers, which is critical for optimizing interactions with biological targets.

Expanding the Scope of Derivatization for Enhanced Biological Profiles

Much of the current research has focused on creating hybrid molecules by attaching other heterocyclic fragments like thiazole (B1198619) or rhodanine (B49660) to the pyrroloquinoline core. nih.govmdpi.com While successful, this approach can be expanded significantly.

Future derivatization strategies could include:

Systematic Substituent Modification: A systematic exploration of introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the benzene (B151609) ring of the quinoline (B57606) system to fine-tune electronic properties and biological activity. nih.govmdpi.com

Bioisosteric Replacement: Replacing key functional groups with bioisosteres to improve pharmacokinetic properties and target affinity.

Hybridization with Diverse Pharmacophores: Moving beyond known anticoagulant pharmacophores to hybridize the pyrroloquinoline core with fragments known to interact with other targets, such as kinases, proteases, or receptors involved in cancer or inflammatory diseases. mdpi.comresearchgate.net This could lead to the discovery of compounds with entirely new biological activities or multi-target profiles. mdpi.com

Deeper Exploration of Specific Molecular Target Interactions and Binding Modes

The primary biological targets identified for 4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione derivatives are coagulation factors Xa and XIa. nih.gov However, the full spectrum of their potential molecular interactions is likely broader.

Key areas for future exploration include:

High-Throughput Screening: Screening diverse libraries of pyrroloquinoline derivatives against a wide panel of biological targets to identify novel activities beyond anticoagulation. mdpi.com For example, related scaffolds have shown promise as tubulin polymerization inhibitors and antimycobacterial agents. nih.govrsc.org

Structural Biology: Obtaining high-resolution X-ray crystal structures or cryo-EM data of derivatives in complex with their protein targets. This would provide precise information on binding modes, crucial for structure-based drug design.

Biophysical Techniques: Using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the thermodynamics and kinetics of target binding, providing a more complete picture of the molecular interactions.

Integration of Advanced Computational Methods for Predictive Design

In silico methods are already being used to guide the design of new derivatives, primarily through molecular docking. nih.govnih.gov The integration of more sophisticated computational tools represents a significant opportunity to accelerate the discovery process.

Future computational efforts should involve:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to correlate structural features with biological activity, enabling the predictive design of more potent and selective compounds. ijpsonline.com

Molecular Dynamics (MD) Simulations: Performing MD simulations to understand the dynamic behavior of ligand-protein complexes, assess the stability of binding modes predicted by docking, and calculate binding free energies. mdpi.com

Pharmacophore Modeling and Virtual Screening: Creating pharmacophore models based on known active compounds to virtually screen large chemical databases for new scaffolds that could interact with the desired biological targets.

ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs early in the discovery process, helping to prioritize compounds with better drug-like characteristics. ijpsonline.com

Table 1: Examples of Computationally-Guided Research on Related Pyrrolo-Quinoline Scaffolds
ScaffoldComputational MethodBiological Target/PropertyKey FindingReference
Pyrrolo[1,2-a]quinoline (B3350903)Molecular DockingMycobacterium tuberculosis proteins (Pks13, DprE1)Identified potential binding affinities, correlating with experimental anti-TB activity. nih.gov
Pyrrolo[3,4-c]quinoline-1,3-diones2D QSAR, Molecular DockingCaspase-3 InhibitionDeveloped predictive models to identify key structural features for activity. ijpsonline.com
Pyrrolo[1,2-a]quinolineMolecular DockingAnticancer ActivitySuggested that conformational stability in the binding site could explain differential activity between isomers. mdpi.com
Pyrrolo[2,3-b]quinoxalineThermodynamic/Kinetic CalculationsAntioxidant Activity (Radical Scavenging)Predicted high scavenging activity against HO˙ radicals in lipid environments. nih.gov

Potential Applications Beyond Medicinal Chemistry (e.g., Materials Science, Anticorrosive Treatments)

The chemical properties of the this compound scaffold suggest potential applications outside the realm of medicine that remain almost entirely unexplored.

Materials Science: The fused, planar, nitrogen-containing aromatic system is characteristic of compounds used in organic electronics. nih.gov Future research could investigate derivatives as:

Organic Light-Emitting Diodes (OLEDs): The conjugated π-system may impart useful photophysical properties, such as fluorescence, making them candidates for emissive materials. nih.gov

Organic Field-Effect Transistors (OFETs): The planarity of the core could facilitate π-π stacking in the solid state, a key property for charge transport in organic semiconductors. nih.gov

Dyes and Pigments: Functionalization of the core could lead to novel dyes with high stability and specific absorption/emission profiles.

Anticorrosive Treatments: Nitrogen-containing heterocyclic compounds are well-known corrosion inhibitors, as the nitrogen atoms can coordinate to metal surfaces, forming a protective layer. The pyrroloquinoline structure could be tested for its ability to prevent the corrosion of metals like steel or aluminum in various environments.

Q & A

Q. What are the optimized synthetic routes for 4H-Pyrrolo[3,2,1-ij]quinoline-1,2-dione?

The compound is synthesized via a modified Stolle reaction. Hydrochlorides of substituted hydroquinolines are reacted with oxalyl chloride without Lewis acid catalysts, enabling cyclization under mild conditions. For example, 8-R-substituted derivatives are prepared by reacting 1,2,3,4-tetrahydroquinoline hydrochlorides with oxalyl chloride in toluene under reflux (1–1.5 hours). Yields are improved by stepwise addition of reagents and temperature control (−2 to −3°C for peracid-mediated oxidations) .

Q. How is this compound characterized structurally?

Characterization relies on spectral methods:

  • NMR : Distinguishes substituent effects on aromatic protons and carbonyl groups.
  • IR : Confirms lactam (C=O) and aromatic C–H stretches.
  • Mass Spectrometry : Validates molecular ion peaks (e.g., m/z 245.27 for methyl-substituted derivatives) .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group for carboxylate derivatives) .

Q. What are the common reactivity patterns of the pyrrolo-dione fragment?

The dione undergoes selective transformations:

  • Oxidation : m-Chloroperbenzoic acid in THF at −3°C selectively forms 1,3-oxazinoquinolinediones (64–86% yield) rather than 1,4-oxazine isomers, as confirmed by quantum mechanical charge calculations .
  • Reduction : Hydrazine hydrate reduces the C1=O group to yield 4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-ones, which can be further derivatized via condensation with aldehydes or ketones .

Advanced Research Questions

Q. How do substituents influence the compound’s oxidative recyclization?

Substituent electronic effects dictate reaction pathways:

  • Electron-withdrawing groups (e.g., F) : Accelerate oxazine formation due to increased C1–C2 bond polarization.
  • Steric hindrance (e.g., phenyl groups) : Do not impede recyclization, as shown in 6-phenyl-substituted derivatives . Computational studies (DFT) reveal that positive charges on C1/C2 and a weak negative charge on C9 drive selective bond cleavage .

Q. What methodologies are used to design anticoagulant inhibitors based on this scaffold?

Hybrid derivatives are synthesized by condensing 6-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones with rhodanines or aldehydes. Inhibitors are screened via:

  • Docking studies (SOL program) : Factor Xa/XIa binding is modeled using PDB structures (3CEN, 4CRC). Threshold SOL scores (>10 cluster population) predict activity .
  • In vitro assays : Anti-factor Xa/XIa activity is measured using chromogenic substrates (IC₅₀ values range 0.1–10 µM) .

Q. How are data contradictions in biological activity resolved?

Discrepancies in anti-leukemic vs. anticoagulant activity are addressed via:

  • Structure-activity relationship (SAR) : 8-Halogen substitution enhances cytotoxicity (e.g., 8-bromo derivatives inhibit leukemia cells at IC₅₀ < 5 µM), while bulky alicyclic groups favor anticoagulant effects .
  • Dose-response profiling : Dual activity is observed in derivatives with methylidene substituents, requiring tiered assays to isolate mechanisms .

Q. What computational tools predict regioselectivity in heterocyclic rearrangements?

Quantum-chemical calculations (e.g., Gaussian 09) map atomic charges and transition states. For example:

  • MEP surfaces : Identify nucleophilic/electrophilic sites in oxazine formation.
  • Hammett constants : Correlate substituent effects with reaction rates (ρ = −0.7 for electron-rich aromatics) .

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